molecular formula C17H16N2O3 B4275755 1,3-Bis(3-acetylphenyl)urea

1,3-Bis(3-acetylphenyl)urea

Cat. No.: B4275755
M. Wt: 296.32 g/mol
InChI Key: ULNFPCOUOULOPX-UHFFFAOYSA-N
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Description

N,N’-bis(3-acetylphenyl)urea is a chemical compound belonging to the class of urea derivatives It is characterized by the presence of two acetylphenyl groups attached to the nitrogen atoms of the urea moiety

Biochemical Analysis

Biochemical Properties

N,N’-bis(3-acetylphenyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . N,N’-bis(3-acetylphenyl)urea has been shown to inhibit the activity of urease, thereby affecting the nitrogen cycle in biological systems. Additionally, this compound interacts with other proteins and enzymes, potentially altering their functions and influencing various biochemical pathways.

Molecular Mechanism

At the molecular level, N,N’-bis(3-acetylphenyl)urea exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. For example, the compound binds to the active site of urease, inhibiting its catalytic activity . Additionally, N,N’-bis(3-acetylphenyl)urea can modulate enzyme activity by either inhibiting or activating specific enzymes, leading to changes in biochemical pathways. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-acetylphenyl)urea typically involves the reaction of 3-acetylaniline with phosgene or its derivatives, such as triphosgene, in the presence of a base like triethylamine. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 3-acetylaniline to form the desired urea derivative .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of phosgene substitutes, such as diphosgene or triphosgene, is preferred due to their lower toxicity and ease of handling .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-acetylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    N,N’-bis(4-acetylphenyl)urea: Similar structure but with acetyl groups at the para position.

    N,N’-bis(3-methylphenyl)urea: Similar structure but with methyl groups instead of acetyl groups.

Uniqueness: N,N’-bis(3-acetylphenyl)urea is unique due to the presence of acetyl groups at the meta position, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its para-substituted counterpart .

Properties

IUPAC Name

1,3-bis(3-acetylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11(20)13-5-3-7-15(9-13)18-17(22)19-16-8-4-6-14(10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNFPCOUOULOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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